molecular formula C7H10N2OS B2385415 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 2059955-08-5

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B2385415
CAS No.: 2059955-08-5
M. Wt: 170.23
InChI Key: AILBQPZDBRQCMU-UHFFFAOYSA-N
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Description

“5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde” is a compound that is being extensively studied due to its unique properties and potential applications. It is a thiadiazole derivative .


Synthesis Analysis

The synthesis of “this compound” involves the use of Pivaloyl chloride and thiosemicarbazide .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H10N2OS . Its molecular weight is 170.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 170.23 and a predicted density of 1.184±0.06 g/cm3 . The predicted boiling point is 274.3±23.0 °C .

Scientific Research Applications

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has also been used in the synthesis of fluorescent dyes and as a ligand in coordination chemistry.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. However, one of the limitations is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde. One of the possible directions is to investigate its potential applications in the field of organic electronics further. Another direction is to study its potential as an antioxidant and anti-inflammatory agent in more detail. Additionally, research can be conducted on the toxicity and potential side effects of the compound to determine its safety for use in various applications.
Conclusion:
In conclusion, this compound is a heterocyclic organic molecule that has potential applications in various fields of scientific research. Its ease of synthesis makes it a useful building block for the synthesis of organic semiconductors, fluorescent dyes, and coordination complexes. While there is limited information available on its biochemical and physiological effects, it may have antioxidant and anti-inflammatory properties. Further research is needed to determine its potential applications and safety for use in various fields.

Synthesis Methods

There are several methods for synthesizing 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde. One of the most common methods is the reaction between 5-tert-butyl-1,3,4-thiadiazole-2-thiol and chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound with a yield of around 70-80%.

Properties

IUPAC Name

5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBQPZDBRQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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